molecular formula C22H23N3O6S B2965635 Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate CAS No. 1358651-27-0

Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate

Cat. No. B2965635
CAS RN: 1358651-27-0
M. Wt: 457.5
InChI Key: ASFVSKNBOLHIDO-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocycles containing nitrogen, such as the 1,2,3-triazole moiety found in the compound, are significant in synthetic chemistry due to their wide range of prospective medicinal applications . These compounds display significant biological activities and are known for their excellent metabolic and thermal stability. They are used in the synthesis of various medications, including those containing the 1,2,3-triazole unit like tazobactam and carboxyamidotriazole.

Development of Medicinal Scaffolds

The 1,2,3-triazole moiety is utilized in the development of several medicinal scaffolds demonstrating anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . This highlights the compound’s potential in contributing to the creation of new therapeutic agents that can address a range of diseases.

Pharmacological Profile Enhancement

Compounds with a pyrazole ring, which can be synthesized from triazole derivatives, possess a potent pharmacological profile. They are used as anti-inflammatory, analgesic, vasodilator, and antidepressant agents. Additionally, they have applications in cancer treatment, obesity combat, and cytoprotection .

Biological and Pharmacological Properties of Hydrazones

Hydrazones exhibit a wide range of biological and pharmacological properties, making them potential candidates for various applications. They are known for their antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .

Drug Discovery and Design

The compound’s structure allows for the creation of diverse derivatives through click chemistry, which are simple and high yielding. This is particularly useful in drug discovery and design, where modifications to the molecular structure can lead to the discovery of new drugs with improved efficacy and reduced side effects .

X-ray Crystallography and Structural Analysis

The compound’s ability to form crystals suitable for X-ray diffraction makes it valuable for structural analysis in chemistry and materials science. Determining the structure of new compounds is essential for understanding their properties and potential applications .

properties

IUPAC Name

methyl 2-[[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-30-16-9-7-15(8-10-16)19-20(26)24-22(23-19)11-13-25(14-12-22)32(28,29)18-6-4-3-5-17(18)21(27)31-2/h3-10H,11-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFVSKNBOLHIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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